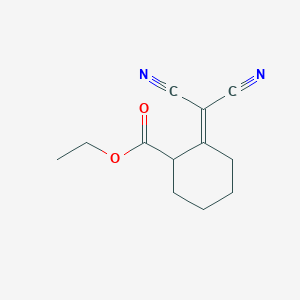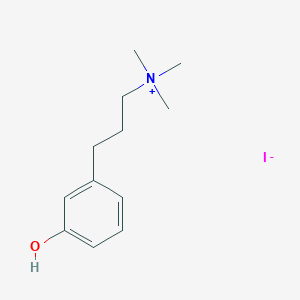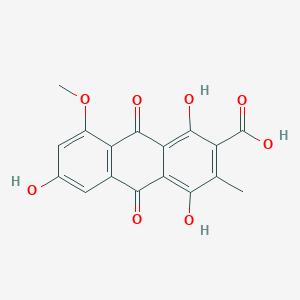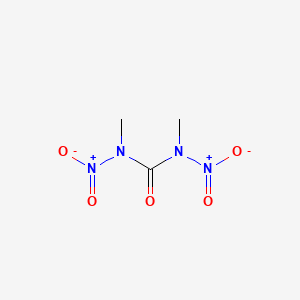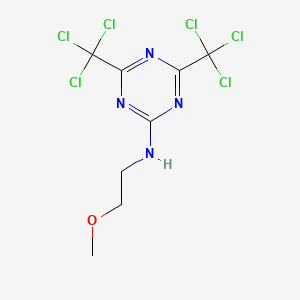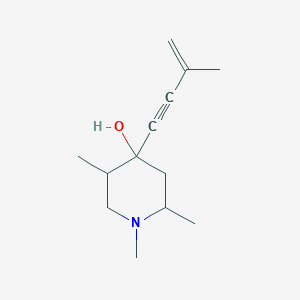
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a butenynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of a piperidine derivative with a suitable alkyne. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the butenynyl side chain. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Prenol: A related compound with a more substituted double bond, used in various industrial applications.
Uniqueness
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of a butenynyl side chain
Properties
CAS No. |
17810-24-1 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1,2,5-trimethyl-4-(3-methylbut-3-en-1-ynyl)piperidin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)6-7-13(15)8-12(4)14(5)9-11(13)3/h11-12,15H,1,8-9H2,2-5H3 |
InChI Key |
NAIPIDCWTFVULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(C#CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


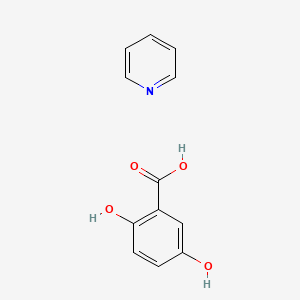
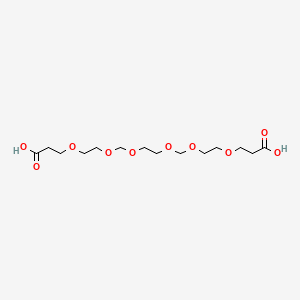

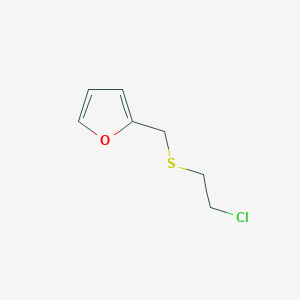
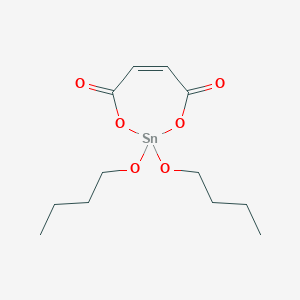
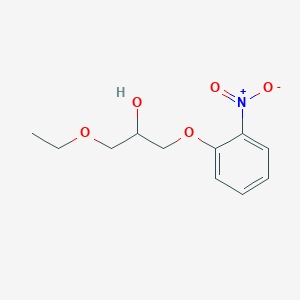
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
